molecular formula C7H3F3INO3 B2824884 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene CAS No. 194344-29-1

2-Iodo-4-nitro-1-(trifluoromethoxy)benzene

Cat. No.: B2824884
CAS No.: 194344-29-1
M. Wt: 333.005
InChI Key: UCHXFOSROGVONK-UHFFFAOYSA-N
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Description

2-Iodo-4-nitro-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F3INO3 It is characterized by the presence of iodine, nitro, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a benzene ring followed by iodination and nitration. One common method includes the trifluoromethoxylation of a suitable precursor, such as 4-nitrophenol, followed by iodination using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitro-1-(trifluoromethoxy)benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the nitro group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 2-amino-4-nitro-1-(trifluoromethoxy)benzene.

    Reduction Reactions: The major product is 2-iodo-4-amino-1-(trifluoromethoxy)benzene.

    Oxidation Reactions: Products can include various oxidized forms of the nitro group.

Scientific Research Applications

2-Iodo-4-nitro-1-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-4-(trifluoromethoxy)benzene
  • 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene
  • 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both iodine and nitro groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-iodo-4-nitro-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHXFOSROGVONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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